2-(2,2-Dimethoxypropyl)phenol
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Overview
Description
2-(2,2-Dimethoxypropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a unique structure where the phenol group is substituted with a 2,2-dimethoxypropyl group. This substitution can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxypropyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,2-dimethoxypropane in the presence of an acid catalyst. This reaction typically occurs under mild conditions and can be represented by the following equation:
[ \text{C}_6\text{H}_5\text{OH} + \text{CH}_3\text{C(OCH}_3\text{)}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{C(OCH}_3\text{)}_2)\text{OH} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxypropyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-(2,2-Dimethoxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as antioxidant and anti-inflammatory properties, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxypropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
2-Methoxyphenol: A phenol derivative with a methoxy group at the ortho position.
4-Methoxyphenol: A phenol derivative with a methoxy group at the para position.
Uniqueness
2-(2,2-Dimethoxypropyl)phenol is unique due to the presence of the 2,2-dimethoxypropyl group, which can significantly alter its chemical properties and reactivity compared to other phenol derivatives. This substitution can enhance its solubility, stability, and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
90177-05-2 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(2,2-dimethoxypropyl)phenol |
InChI |
InChI=1S/C11H16O3/c1-11(13-2,14-3)8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3 |
InChI Key |
KRKCNMZGRLOYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1O)(OC)OC |
Origin of Product |
United States |
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